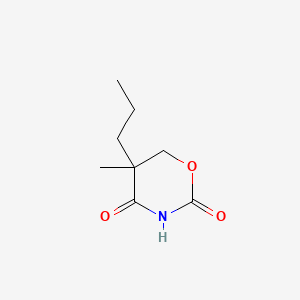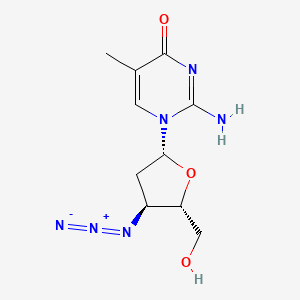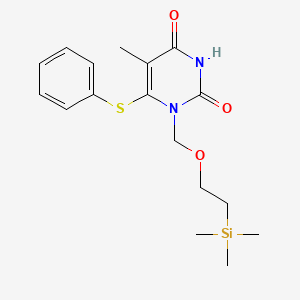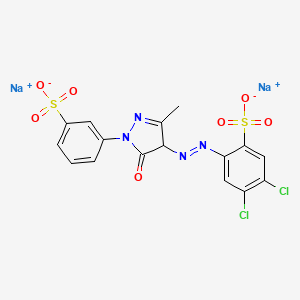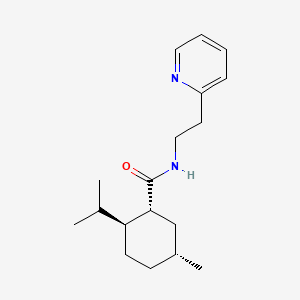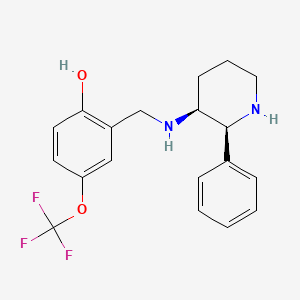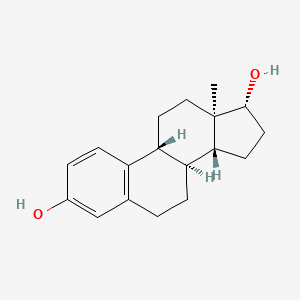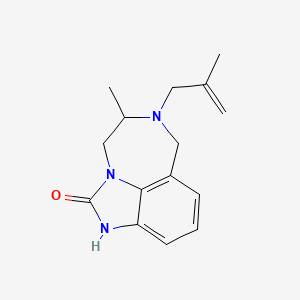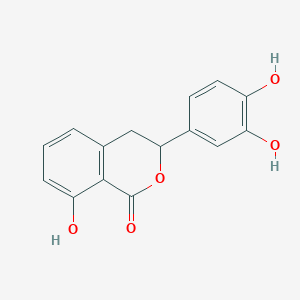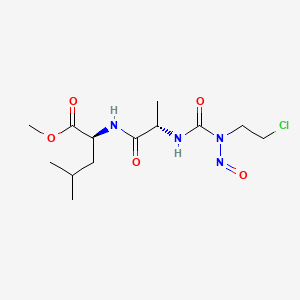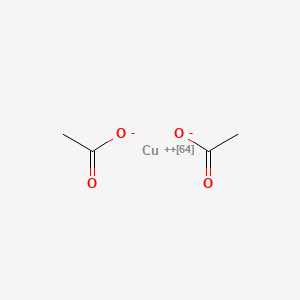
Cupric acetate Cu-64
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric acetate Cu-64, also known as copper(II) acetate Cu-64, is a radioactive isotope of copper acetate. It is a chemical compound with the formula Cu(C2H3O2)2, where Cu represents copper and C2H3O2 represents acetate. This compound is characterized by its bright blue or green crystalline appearance and is often used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cupric acetate Cu-64 can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The copper metal reacts with the acetic acid to form copper(I) acetate initially, which is then oxidized by oxygen in the air to form copper(II) acetate . The reaction is as follows:
[ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ]
[ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity copper and acetic acid under controlled conditions to ensure the desired isotopic composition. The process may also involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cupric acetate Cu-64 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Cupric acetate can be oxidized to form copper(II) oxide (CuO) and acetic acid.
Reduction: It can be reduced to copper(I) acetate or metallic copper.
Substitution: Cupric acetate can undergo substitution reactions with other ligands to form different copper complexes.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, oxygen, and reducing agents such as hydrogen or sodium borohydride. The reactions typically occur under ambient conditions, although specific reaction conditions may vary depending on the desired product .
Major Products
The major products formed from these reactions include copper(II) oxide, copper(I) acetate, and various copper complexes depending on the substituting ligands .
Scientific Research Applications
Cupric acetate Cu-64 has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which cupric acetate Cu-64 exerts its effects involves the release of radioactive copper ions, which can interact with various molecular targets and pathways. In biological systems, these copper ions can bind to proteins and enzymes, affecting their function and activity. The radioactive decay of Cu-64 also produces beta particles, which can cause localized damage to cells and tissues, making it useful for targeted radiotherapy .
Comparison with Similar Compounds
Cupric acetate Cu-64 can be compared with other similar compounds, such as:
Copper(II) acetate: Non-radioactive form with similar chemical properties but lacks the radioactive isotope.
Copper(I) acetate: A lower oxidation state of copper with different reactivity and applications.
Copper(II) oxide: An oxide form of copper with distinct physical and chemical properties.
This compound is unique due to its radioactive properties, which make it particularly useful in medical and biological research applications .
Properties
CAS No. |
24381-58-6 |
|---|---|
Molecular Formula |
C4H6CuO4 |
Molecular Weight |
182.02 g/mol |
IUPAC Name |
copper-64(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2/i;;1+0 |
InChI Key |
OPQARKPSCNTWTJ-OUMJLSBWSA-L |
Isomeric SMILES |
CC(=O)[O-].CC(=O)[O-].[64Cu+2] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


